2-(2-chloro-6-formylphenoxy)acetic acid
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Overview
Description
2-(2-chloro-6-formylphenoxy)acetic acid is an organic compound with the molecular formula C9H7ClO4. It is characterized by the presence of a chloro-substituted benzene ring, a formyl group, and an acetic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-formylphenoxy)acetic acid typically involves the reaction of 2-chloro-6-formylphenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-formylphenoxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: [(2-Chloro-6-carboxyphenyl)oxy]acetic acid.
Reduction: [(2-Chloro-6-hydroxymethylphenyl)oxy]acetic acid.
Substitution: [(2-Amino-6-formylphenyl)oxy]acetic acid.
Scientific Research Applications
2-(2-chloro-6-formylphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its reactive formyl group.
Industry: Used in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-formylphenoxy)acetic acid involves its interaction with nucleophiles due to the presence of the formyl group. This interaction can lead to the formation of Schiff bases or other derivatives, which can further participate in various biochemical pathways. The chloro group also makes the compound susceptible to nucleophilic substitution reactions, allowing it to modify biological molecules selectively.
Comparison with Similar Compounds
Similar Compounds
[(2-Chloro-6-methylphenyl)oxy]acetic acid: Similar structure but with a methyl group instead of a formyl group.
[(2-Chloro-6-hydroxyphenyl)oxy]acetic acid: Contains a hydroxyl group instead of a formyl group.
[(2-Chloro-6-nitrophenyl)oxy]acetic acid: Contains a nitro group instead of a formyl group.
Uniqueness
2-(2-chloro-6-formylphenoxy)acetic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and allows for the formation of various derivatives. This makes it a valuable compound for synthetic and research applications.
Properties
CAS No. |
24589-85-3 |
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Molecular Formula |
C9H7ClO4 |
Molecular Weight |
214.60 |
IUPAC Name |
2-(2-chloro-6-formylphenoxy)acetic acid |
InChI |
InChI=1S/C9H7ClO4/c10-7-3-1-2-6(4-11)9(7)14-5-8(12)13/h1-4H,5H2,(H,12,13) |
InChI Key |
UMBSUFDZYWWSAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)OCC(=O)O)C=O |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC(=O)O)C=O |
Origin of Product |
United States |
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